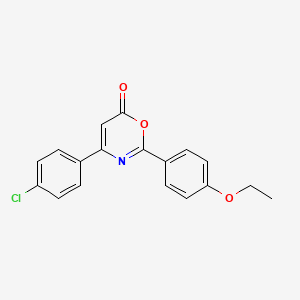![molecular formula C18H24N2O4 B4742668 Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate](/img/structure/B4742668.png)
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate
Vue d'ensemble
Description
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate is a complex organic compound that features a combination of ester, amide, and aromatic functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate typically involves a multi-step process. One common route includes the following steps:
Formation of the amide bond: This involves reacting 4-aminobenzoic acid with azepane-1-carbonyl chloride in the presence of a base such as triethylamine to form 4-(azepan-1-ylcarbonyl)aniline.
Esterification: The resulting 4-(azepan-1-ylcarbonyl)aniline is then reacted with ethyl 3-bromo-3-oxopropanoate in the presence of a base like potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Hydrolysis: 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoic acid.
Reduction: Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The azepane ring and the ester functionality could play crucial roles in binding to the target molecules, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-{[4-(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate: Similar structure but with a tert-butoxycarbonyl protecting group instead of the azepane ring.
Ethyl 3-{[4-(aminosulfonyl)phenyl]amino}-3-oxopropanoate: Contains an aminosulfonyl group instead of the azepane ring.
Uniqueness
Ethyl 3-{[4-(azepan-1-ylcarbonyl)phenyl]amino}-3-oxopropanoate is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
ethyl 3-[4-(azepane-1-carbonyl)anilino]-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-17(22)13-16(21)19-15-9-7-14(8-10-15)18(23)20-11-5-3-4-6-12-20/h7-10H,2-6,11-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMKNTMLIYIVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4742608.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-phenylglycinamide](/img/structure/B4742612.png)


![N-{3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B4742634.png)
![N-[4-(butan-2-yl)phenyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine-1-carbothioamide](/img/structure/B4742635.png)
![Methyl 2-[[2-(4-iodophenoxy)acetyl]amino]benzoate](/img/structure/B4742637.png)
![2-[1-(2-{[3-(AMINOCARBONYL)-4-ETHYL-5-METHYL-2-THIENYL]AMINO}-2-OXOETHYL)CYCLOPENTYL]ACETIC ACID](/img/structure/B4742639.png)
![3,4-dimethoxy-N-{2-[methyl(phenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4742658.png)
![1-(methylsulfonyl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}piperidine-3-carbohydrazide](/img/structure/B4742662.png)
![1-(2-Bromophenyl)-3-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4742669.png)
![methyl 2-{[(4-formylphenoxy)acetyl]amino}benzoate](/img/structure/B4742673.png)
![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4742675.png)
